Cas no 2227909-63-7 ((1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine)

(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine structure
2227909-63-7 structure
Product name:(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
CAS No:2227909-63-7
MF:C9H17N3
Molecular Weight:167.251381635666
CID:5865874
PubChem ID:165611001

(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
    • 2227909-63-7
    • EN300-1744103
    • インチ: 1S/C9H17N3/c1-7(10)8-5-11-12(6-8)9(2,3)4/h5-7H,10H2,1-4H3/t7-/m0/s1
    • InChIKey: RNIRZMJBMQKLCK-ZETCQYMHSA-N
    • SMILES: N1(C=C(C=N1)[C@H](C)N)C(C)(C)C

計算された属性

  • 精确分子量: 167.142247555g/mol
  • 同位素质量: 167.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 43.8Ų

(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1744103-0.5g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
0.5g
$1426.0 2023-09-20
Enamine
EN300-1744103-1.0g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
1g
$1485.0 2023-06-03
Enamine
EN300-1744103-1g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
1g
$1485.0 2023-09-20
Enamine
EN300-1744103-10g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
10g
$6390.0 2023-09-20
Enamine
EN300-1744103-5.0g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
5g
$4309.0 2023-06-03
Enamine
EN300-1744103-10.0g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
10g
$6390.0 2023-06-03
Enamine
EN300-1744103-5g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
5g
$4309.0 2023-09-20
Enamine
EN300-1744103-0.1g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
0.1g
$1307.0 2023-09-20
Enamine
EN300-1744103-0.05g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
0.05g
$1247.0 2023-09-20
Enamine
EN300-1744103-0.25g
(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2227909-63-7
0.25g
$1366.0 2023-09-20

(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine 関連文献

(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amineに関する追加情報

(1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine: A Comprehensive Overview

The compound (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine with CAS No. 2227909-63-7 is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a pyrazole ring substituted with a tert-butyl group and an ethanamine moiety. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in determining its physical properties, reactivity, and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the stereochemistry and regioselectivity. These methods have significantly improved the yield and purity of (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine, making it more accessible for research and potential commercial applications.

The structural features of this compound, particularly the pyrazole ring and the tert-butyl substituent, contribute to its unique electronic properties. Pyrazole, being an aromatic heterocycle, exhibits strong electron-withdrawing effects, which can influence the reactivity of the amine group. The tert-butyl group, on the other hand, introduces steric bulk, which can modulate both chemical reactivity and biological interactions. These attributes make (1S)-1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-amines a valuable tool in drug design and material science.

In terms of biological activity, (1S)-1-(1-t-Bu-pyrazol4yl)ethanamine has shown promising results in preliminary studies targeting various enzyme systems. For instance, recent research has highlighted its potential as an inhibitor of certain kinases involved in cellular signaling pathways. The stereochemistry at the chiral center is critical in determining its binding affinity and selectivity, underscoring the importance of enantiomerically pure compounds in drug discovery.

Moreover, this compound has been explored as a building block in medicinal chemistry for constructing more complex molecules with enhanced therapeutic potential. Its ability to undergo diverse transformations, such as alkylation, acylation, and coupling reactions, makes it versatile for constructing bioactive agents. The integration of this compound into larger molecular frameworks has opened new avenues for developing treatments targeting diseases such as cancer and neurodegenerative disorders.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of (S)-ethylpyrazoleamine derivatives like this compound. These techniques provide detailed insights into molecular conformation and intermolecular interactions, which are essential for understanding its behavior in different chemical environments.

In conclusion, (S)-ethylpyrazoleamine derivatives represented by CAS No. 2227909637 continue to be a focal point in chemical research due to their unique properties and diverse applications. As ongoing studies unravel more about their potential, this compound is poised to play a significant role in advancing both academic research and industrial innovations.

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